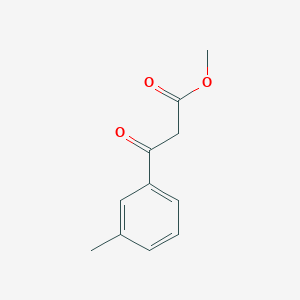
2-(2-Methylphenyl)benzaldehyde
説明
2-(2-Methylphenyl)benzaldehyde is a chemical compound with the molecular formula C14H12O and a molecular weight of 196.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(2-Methylphenyl)benzaldehyde consists of a benzene ring attached to a formyl group (C=O) and a 2-methylphenyl group .Chemical Reactions Analysis
While specific chemical reactions involving 2-(2-Methylphenyl)benzaldehyde are not available, benzaldehydes are known to undergo a variety of reactions. For example, they can react with organometallic reagents in a Barbier-type reaction to form secondary alcohols .Physical And Chemical Properties Analysis
2-(2-Methylphenyl)benzaldehyde is a liquid at room temperature . It is insoluble in water .科学的研究の応用
Application 1: Catalytic Hydrogenation
- Scientific Field : Chemistry, specifically catalysis .
- Summary of Application : The compound is used in the synthesis of benzaldehyde through a one-step catalytic hydrogenation process. Benzaldehyde is widely utilized in food, medicine, and cosmetics .
- Methods of Application : The process uses the cost-effective raw material, methyl benzoate, aligning with the principles of atom economy and green production. A series of MnO x /γ-Al 2 O 3 catalysts were meticulously prepared using the precipitation-impregnation method .
- Results or Outcomes : The optimized reaction temperature was found to be 360 °C. The catalyst demonstrated the most suitable oxygen vacancy concentration, yielding impressive results: a conversion rate of 87.90% and a benzaldehyde selectivity of 86.1%. These achievements were attained at 360 °C, atmospheric pressure, a hydrogen to methyl benzoate molar ratio of 40:1, and a Gas Hourly Space Velocity (GHSV) of 800 h −1 .
Application 2: Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles
- Scientific Field : Organic Chemistry .
- Summary of Application : An efficient water-catalyzed method has been developed for the synthesis of 2-substituted benzimidazoles, benzoxazoles, and benzothiazoles in one step .
- Methods of Application : The present method excludes the usage of toxic metal catalysts and bases to produce benzazoles in good to excellent yields .
- Results or Outcomes : The method has been found to be highly efficient, producing good to excellent yields .
Application 3: Synthesis of 2-Phenylbenzothiazole Derivatives
- Scientific Field : Organic Chemistry .
- Summary of Application : The compound is used in the synthesis of 2-phenylbenzothiazole derivatives .
- Methods of Application : The protocol involves the use of 2-aminothiophenol and aromatic aldehydes. The synthetic protocol has good compatibility with electron-withdrawing and electron-donating groups .
- Results or Outcomes : The required 2-phenylbenzothiazole derivatives have been designed with moderate to high yields in 4–8 minutes .
Application 4: Enzymatic Production of Benzaldehyde from L-Phenylalanine
- Scientific Field : Biochemistry .
- Summary of Application : An efficient process for the enzymatic production of benzaldehyde from L-phenylalanine has been developed .
- Methods of Application : Four enzymes were expressed in Escherichia coli; L-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase. A quadruple mutant of 4-hydroxymandelate synthase (A199V/Q206R/I217V/K337Q) obtained by random and site-directed mutagenesis demonstrated 2.4-fold higher activity than the wild type .
- Results or Outcomes : The mutant-expressing strain was able to produce benzaldehyde from 100 mM L-phenylalanine at a conversion rate of 84% (wild type, 37%) .
Application 5: Synthesis of Benzaldehyde from Toluene
- Scientific Field : Organic Chemistry .
- Summary of Application : The compound is used in the synthesis of benzaldehyde from toluene .
- Methods of Application : The process involves the use of co-catalysts, KF and O2, to guarantee good yields in mild reaction conditions .
- Results or Outcomes : With this sustainable method, up to 30% of benzaldehyde can be obtained at 60 °C. More interestingly, the oxidative system can be recharged, raising up the yield .
Safety And Hazards
特性
IUPAC Name |
2-(2-methylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEYJCMPEVOYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362667 | |
| Record name | 2-(2-methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)benzaldehyde | |
CAS RN |
7111-68-4 | |
| Record name | 2-(2-methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7111-68-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




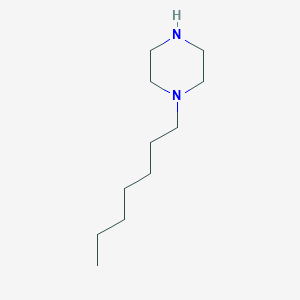

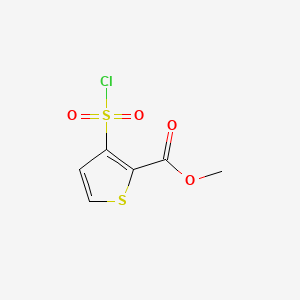


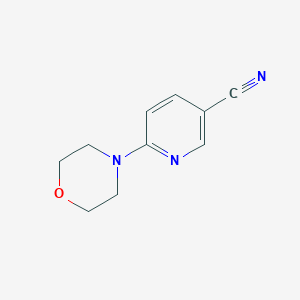
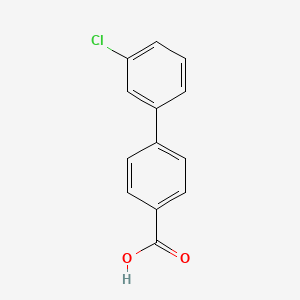
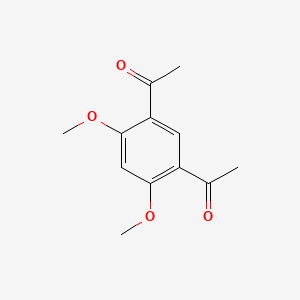
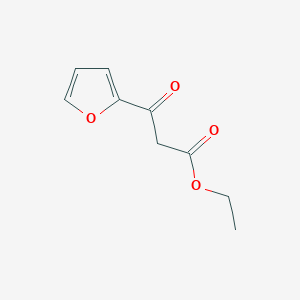
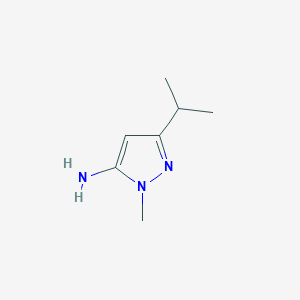
![4'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1586731.png)

